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molecular formula C8H12O4 B156252 Dimethyl cyclobutane-1,1-dicarboxylate CAS No. 10224-72-3

Dimethyl cyclobutane-1,1-dicarboxylate

Cat. No. B156252
M. Wt: 172.18 g/mol
InChI Key: KIFHUHBBUBVJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507742B2

Procedure details

To a solution of 1,1-cyclobutanedicarboxylic acid dimethyl ester (available from Lancaster Synthesis Ltd, UK) (2.0 g, 11.6 mmol) in tetrahydrofuran (20 ml) at room temperature was added lithium tri-tert-butoxyaluminium hydride (25.5 ml of a 1M solution in tetrahydrofuran, 25.5 mmol) dropwise over 10 minutes. The reaction mixture was heated to gentle reflux for 3 hours, cooled to room temperature and stirred for 18 hours. The resulting suspension was diluted with saturated aqueous ammonium chloride (30 ml) and stirred vigorously for 15 minutes before filtering. The solid was washed with diethyl ether (50 ml), the organic layer separated and the aqueous layer extracted with diethyl ether (50 ml). The combined organic extracts were dried over magnesium sulphate, filtered and evaporated in vacuo to give the title compound as a colourless oil (1.8 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([C:9](OC)=[O:10])[CH2:8][CH2:7][CH2:6]1)=[O:4].[H-].C(O[Al](OC(C)(C)C)OC(C)(C)C)(C)(C)C.[Li+]>O1CCCC1.[Cl-].[NH4+]>[CH3:1][O:2][C:3]([C:5]1([CH2:9][OH:10])[CH2:8][CH2:7][CH2:6]1)=[O:4] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1(CCC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C)(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C.[Li+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to gentle reflux for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred vigorously for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
before filtering
WASH
Type
WASH
Details
The solid was washed with diethyl ether (50 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with diethyl ether (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1(CCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 107.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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